3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea
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Overview
Description
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea is a versatile chemical compound extensively used in scientific research. Its unique properties make it ideal for various applications such as drug development, catalysis, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea typically involves the reaction of 1-(hydroxymethyl)cyclopropane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenylurea moiety can interact with hydrophobic pockets within proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1,1-diphenylurea
- Benzyl (1-(hydroxymethyl)cyclopropyl)methylcarbamate
Uniqueness
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea stands out due to its unique combination of a cyclopropyl ring and a phenylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-12(6-7-12)8-13-11(16)14-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREDFYYQDSHNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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